molecular formula C18H23NO2 B14487138 Nicotinic acid, 2-(1-adamantyl)ethyl ester CAS No. 64140-39-2

Nicotinic acid, 2-(1-adamantyl)ethyl ester

Cat. No.: B14487138
CAS No.: 64140-39-2
M. Wt: 285.4 g/mol
InChI Key: AVSOLGBUADYZAD-UHFFFAOYSA-N
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Description

Nicotinic acid, 2-(1-adamantyl)ethyl ester is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.3807 . This compound is an ester derivative of nicotinic acid (also known as niacin or vitamin B3), where the esterification occurs with 2-(1-adamantyl)ethyl alcohol. The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 2-(1-adamantyl)ethyl ester typically involves the esterification of nicotinic acid with 2-(1-adamantyl)ethyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 2-(1-adamantyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicotinic acid, 2-(1-adamantyl)ethyl ester has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of nicotinic acid, 2-(1-adamantyl)ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The ester linkage can be hydrolyzed in vivo to release nicotinic acid, which is known to modulate lipid metabolism and influence various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acid, 2-(1-adamantyl)ethyl ester is unique due to the presence of the adamantyl group, which imparts distinct physical and chemical properties. This bulky, rigid structure can influence the compound’s solubility, stability, and interactions with biological targets, potentially enhancing its therapeutic potential compared to other nicotinic acid derivatives .

Properties

CAS No.

64140-39-2

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-(1-adamantyl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C18H23NO2/c20-17(16-2-1-4-19-12-16)21-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15H,3,5-11H2

InChI Key

AVSOLGBUADYZAD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCOC(=O)C4=CN=CC=C4

Origin of Product

United States

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